molecular formula C44H78O4 B085369 Dioctadecyl phthalate CAS No. 14117-96-5

Dioctadecyl phthalate

Cat. No. B085369
CAS RN: 14117-96-5
M. Wt: 671.1 g/mol
InChI Key: MQKMBXOZOISLIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dioctadecyl phthalate typically involves the esterification of phthalic anhydride with stearyl alcohol, using a catalyst to facilitate the reaction. For instance, Ti(OC4H9)4 has been identified as an effective catalyst for this process, achieving high esterification rates of phthalic anhydride to dioctadecyl phthalate under optimized conditions, such as a specific molar ratio of stearyl alcohol to phthalic anhydride and a controlled reaction temperature (Wang Xiao-ming, 2008).

Molecular Structure Analysis

The molecular structure of dioctadecyl phthalate comprises two stearyl groups attached to the phthalate core. This structure is responsible for its properties as a plasticizer, contributing to the flexibility and durability of the plastics it is added to. The generic chemical structure of phthalates is characterized by an ester linkage to an aromatic ring, where the variation in alkyl or aryl groups attached to the ester function determines the specific properties and applications of each phthalate compound (Hauser & Calafat, 2005).

Chemical Reactions and Properties

Phthalates, including dioctadecyl phthalate, can undergo various chemical reactions, primarily hydrolysis, leading to the breakdown into their constituent alcohol and phthalic acid. These reactions are critical for understanding the environmental fate and potential biodegradation pathways of phthalates. The synthesis and functional properties of phthalocyanines, related compounds, highlight the reactivity and application potential of phthalate derivatives in materials science (Sakamoto & Ohno-Okumura, 2009).

Scientific Research Applications

  • Phthalate Exposure and Human Health : Phthalates, including Dioctadecyl phthalate, have been identified as ubiquitous environmental contaminants due to their use in plastics and other consumer products. There is increasing concern about the potential health risks associated with exposure to phthalates, focusing on their endocrine-disrupting potency and effects on human health (Hauser & Calafat, 2005).

  • Hormone Activity of Phthalates : Certain phthalates have been shown to exhibit antiandrogenic and androgenic activities, as well as thyroid receptor antagonist activity. This indicates that phthalates might disrupt the function of multiple hormonal receptors, which could have implications for human health (Shen et al., 2009).

  • Biological Impact of Phthalates : Phthalates such as Dioctadecyl phthalate have been studied for their cytotoxicity, endocrine disruption, and effects on lipid peroxidation. Phthalates can modulate multiple cellular targets, which highlights the need for assessing their cumulative impact on biological systems (Mankidy et al., 2013).

  • Environmental and Health Risks : Phthalates have been recognized as substances of high concern due to their endocrine-disrupting and reproductive effects. Human exposure occurs mainly via dietary sources, dermal absorption, and air inhalation. Studies have shown significant associations between phthalate exposures and adverse reproductive outcomes, diabetes, obesity, allergy, and asthma (Wang et al., 2019).

  • Synthesis of Dioctadecyl Phthalate : Research has been conducted on the synthesis of Dioctadecyl phthalate, using phthalic anhydride and stearyl alcohol as raw materials. This study contributes to the understanding of the production methods of such phthalates (Wang Xiao-ming, 2008).

Safety And Hazards

Dioctadecyl phthalate, like other phthalates, is an endocrine-disrupting chemical . Exposure to it should be avoided, and personal protective equipment should be used when handling it .

Future Directions

Phthalates have been identified as endocrine-disrupting chemicals with potential adverse health effects in humans . Future interventions should explore strategies to reduce EDC exposure, especially among LMW phthalates, incorporate strategies that targeting specific sources of exposure, encourage behavioral change (i.e., handwashing), and pre-test alternatives items for contamination . There is also a need for more research on the biodegradation of phthalates as a sustainable approach for their removal from major environmental matrices .

properties

IUPAC Name

dioctadecyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKMBXOZOISLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065707
Record name Dioctadecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioctadecyl phthalate

CAS RN

14117-96-5
Record name Distearyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14117-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Distearyl phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014117965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1,2-dioctadecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dioctadecyl phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctadecyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.505
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISTEARYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06J46O83PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KE Plass, KM Engle, KA Cychosz, AJ Matzger - Nano letters, 2006 - ACS Publications
… Separately, the isomers dioctadecyl isophthalate and dioctadecyl phthalate each form a … between dioctadecyl isophthalate (18-meta) and dioctadecyl phthalate (18-ortho) (Chart 1) at …
Number of citations: 25 pubs.acs.org
KE Plass, KM Engle, AJ Matzger - Journal of the American …, 2007 - ACS Publications
… The isomers of diheptadecyl phthalate, which have 17 carbons in each alkyl chain, are termed the “odd isomers”, and the isomers of dioctadecyl phthalate, which have one more …
Number of citations: 14 pubs.acs.org
DA Flory, BR Simoneit - Space life sciences, 1972 - Springer
The Apollo lunar samples were seen to offer a unique opportunity in the search for extraterrestrial organic matter without the ambiguity surrounding meteorite analysis due to their …
Number of citations: 33 link.springer.com
BR Simoneit, DA Flory… - … Methods Developed for …, 1973 - books.google.com
The assessment of the indigenous organic matter in returned lunar samples has been a primary scientific goal of the Apollo program. The levels of such indigenous organic material …
Number of citations: 6 books.google.com
MJ Calaway, CC Allen, JH Allton - 2014 - ntrs.nasa.gov
Future robotic and human spaceflight missions to the Moon, Mars, asteroids, and comets will require curating astromaterial samples with minimal inorganic and organic contamination to …
Number of citations: 11 ntrs.nasa.gov
S Heise, N Litz - Berlin: German Federal Environmental Agency, 2004 - researchgate.net
The report first gives a short overview of the chemistry, environmental fate and toxic effects of phthalic acid esters. The importance of single phthalates is discussed on the basis of …
Number of citations: 12 www.researchgate.net
S Heise, N Litz - horizontal.ecn.nl
The report first gives a short overview of the chemistry, environmental fate and toxic effects of phthalic acid esters. The importance of single phthalates is discussed on the basis of …
Number of citations: 0 horizontal.ecn.nl
M Xia, W Lei, F Wang - FINE …, 2008 - EDITORIAL OFFICE OF FINE …
Number of citations: 0

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